2-Cyano-5-(azidomethyl)thiophene
Description
2-Cyano-5-(azidomethyl)thiophene is a heterocyclic compound featuring a thiophene backbone substituted with a cyano (-CN) group at the 2-position and an azidomethyl (-CH2N3) group at the 5-position. Thiophene derivatives are widely recognized for their roles in medicinal chemistry, materials science, and agrochemical applications due to their aromatic stability and tunable electronic properties . The presence of the azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," while the cyano group enhances polarity and reactivity, making this compound a versatile intermediate in polymer synthesis and pharmaceutical development .
Properties
Molecular Formula |
C6H4N4S |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
5-(azidomethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C6H4N4S/c7-3-5-1-2-6(11-5)4-9-10-8/h1-2H,4H2 |
InChI Key |
MQICAJNDHSFIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C#N)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of Thiophene Derivatives
Analysis :
- Electronic Effects: The electron-withdrawing cyano and azide groups in this compound reduce electron density on the thiophene ring compared to alkyl-substituted derivatives like 2-ethyl-5-methylthiophene. This increases electrophilicity, enhancing reactivity in nucleophilic substitutions or cycloadditions .
- Solubility: The polar cyano and azide groups improve solubility in polar solvents (e.g., DMSO or acetonitrile) relative to nonpolar alkyl-substituted thiophenes, which are more soluble in hydrocarbons .
Comparison with Azide-Functionalized Aromatic Compounds
Table 2: Azide-Containing Aromatic Compounds
Analysis :
- Reactivity : Thiophene’s electron-rich sulfur atom may accelerate CuAAC reactions compared to benzene derivatives, though this remains understudied.
- Structural Diversity : Benzene-based azides are preferred for symmetrical macrocycles (e.g., ultrasound-induced gels), while thiophene analogs offer heterocyclic diversity for asymmetric functionalization .
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